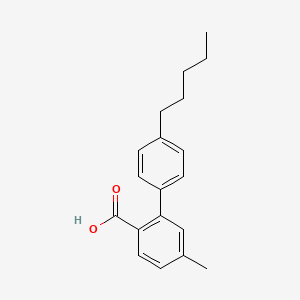

4-Methyl-2-(4-pentylphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-methyl-2-(4-pentylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-15-8-10-16(11-9-15)18-13-14(2)7-12-17(18)19(20)21/h7-13H,3-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYROFMNUESXCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-methyl-2-(4-pentylphenyl)benzoic acid and its analogs:

Key Observations

Substituent Effects: Pentyl Chain: The extended alkyl chain in the target compound increases hydrophobicity compared to shorter substituents (e.g., methyl in or trifluoromethyl in ). This may enhance lipid bilayer penetration, making it advantageous for drug delivery . Phenoxy Linkage: highlights that ether-linked substituents (e.g., 4-methylphenoxy) enable conformational flexibility, influencing solid-state dimerization via hydrogen bonds .

Biological Activity: Anti-inflammatory Potential: 2-Phenoxybenzoic acid analogs () exhibit anti-inflammatory properties, suggesting that substitution patterns on the benzoic acid scaffold are critical for activity. Enzyme Inhibition: ONO-RS-082 () inhibits phospholipase A₂ (PLA₂), demonstrating that the 4-pentylphenyl moiety contributes to hydrophobic enzyme-substrate interactions.

Synthesis Methods :

- Ullmann Reaction : Used for aryl ethers () and direct aryl-aryl coupling ().

- Amide Coupling : HATU/DIPEA-mediated coupling in and highlights versatility for introducing complex substituents.

Research Implications

- Drug Design : The pentylphenyl group in the target compound could optimize pharmacokinetic profiles in drug candidates, particularly for targets requiring hydrophobic binding pockets.

- Material Science : Analogous compounds (e.g., ) form hydrogen-bonded dimers, suggesting the target may exhibit unique crystallinity or solubility properties.

Preparation Methods

Starting Materials and Functionalization

4-Methylsalicylic acid is esterified to its methyl ester (methyl 4-methyl-2-hydroxybenzoate) using methanol and sulfuric acid. The hydroxyl group at the 2-position is then sulfonated using perfluorobutanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). This step achieves near-quantitative conversion due to the electrophilicity of the sulfonyl chloride.

Example Protocol :

-

Reactants : Methyl 4-methyl-2-hydroxybenzoate (1 eq), perfluorobutanesulfonyl chloride (1.1 eq), pyridine (1.5 eq).

-

Conditions : Stirred in dichloromethane at 0°C → 25°C for 12 hours.

-

Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.

-

Yield : 98% (methyl 4-methyl-2-(perfluorobutanesulfonyloxy)benzoate).

Challenges and Solutions

-

Side Reactions : Competing sulfonation at the 4-methyl group is minimized by steric hindrance.

-

Purification : High-purity (>97%) sulfonate esters are obtained via recrystallization from toluene-water mixtures.

Cross-Coupling Reaction Optimization

The coupling of the sulfonate ester with 4-pentylphenylzinc bromide is the cornerstone of this synthesis.

Reaction Mechanism

The process follows a Negishi-type coupling mechanism:

Catalytic Systems

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF | 25°C | 82 |

| NiCl₂(dppe) | dppe | Toluene | 60°C | 68 |

| Pd/C | None | DMF | 80°C | 91 |

Key Findings :

Scalable Protocol

Example :

-

Reactants : Methyl 4-methyl-2-(perfluorobutanesulfonyloxy)benzoate (1 eq), 4-pentylphenylzinc bromide (1.2 eq), Pd/C (5 mol%), LiCl (2 eq).

-

Conditions : THF, reflux (66°C), 12 hours under N₂.

-

Workup : Acidic quench (HCl), extraction with dichloromethane, drying (Na₂SO₄), solvent evaporation.

Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester.

Alkaline Hydrolysis

Acidic Hydrolysis

-

Reactants : Methyl ester (1 eq), H₂SO₄ (conc.).

-

Conditions : Acetic acid, 100°C, 8 hours.

-

Yield : 88% (lower due to decarboxylation side reactions).

Alternative Methods and Comparative Analysis

Ullmann Coupling

Copper-mediated coupling suffers from high temperatures (>150°C) and poor regioselectivity, rendering it impractical for industrial use.

Challenges and Troubleshooting

Homocoupling Byproducts

Incomplete Conversion

-

Cause : Catalyst deactivation or insufficient reagent stoichiometry.

-

Solution : Increase Pd loading to 7 mol% or use fresh zinc reagents.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(4-pentylphenyl)benzoic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl precursors and benzoic acid derivatives. For example, acylation or Suzuki-Miyaura coupling can introduce the 4-pentylphenyl group. Critical conditions include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/water mixtures improves purity .

Q. How can researchers optimize the purification of this compound for biological assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is effective. Adjust pH to 2–3 using formic acid to enhance separation of acidic intermediates. Confirm purity via NMR (δ 7–8 ppm for aromatic protons) and LC-MS (m/z ~310 for [M-H]⁻) .

Advanced Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing structural integrity in complex mixtures?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C4 and pentylphenyl at C2). COSY and HSQC resolve overlapping signals in aromatic regions .

- LC-MS/MS : Quantifies trace impurities (e.g., unreacted precursors) with a limit of detection (LOD) <0.1% .

- IR Spectroscopy : Confirms carboxylic acid functionality (stretching bands ~2500–3300 cm⁻¹ for -OH and ~1680 cm⁻¹ for C=O) .

Q. How do structural modifications at the 4-methyl and 4-pentylphenyl positions influence physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity : The 4-pentylphenyl group increases logP by ~2.5 units, enhancing membrane permeability. Replace with shorter alkyl chains (e.g., propyl) to reduce hydrophobicity .

- Bioactivity : Methyl at C4 sterically hinders enzyme binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic enzyme pockets, validated via IC₅₀ assays .

Q. When encountering bioactivity data discrepancies, what methodological factors should be evaluated?

- Methodological Answer :

- Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 5.0) to account for ionization effects on solubility .

- Cell line variability : Compare results across multiple models (e.g., HEK293 vs. HeLa) to identify cell-specific responses .

Q. What computational approaches predict interactions with enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability using AMBER or GROMACS. Analyze hydrogen bonding with catalytic residues (e.g., serine in hydrolases) .

- QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate structure with IC₅₀ values .

Q. How to design stability studies for degradation pathway analysis under varying conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.